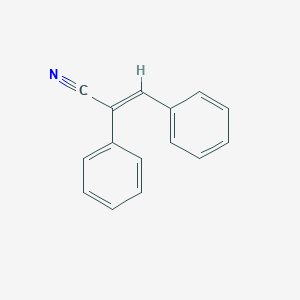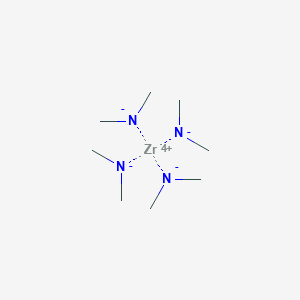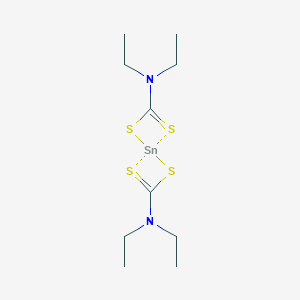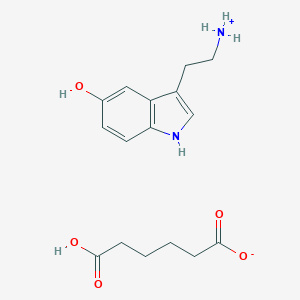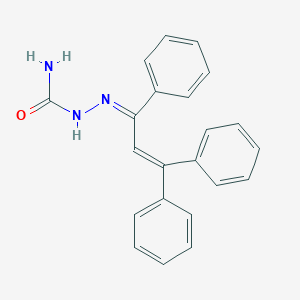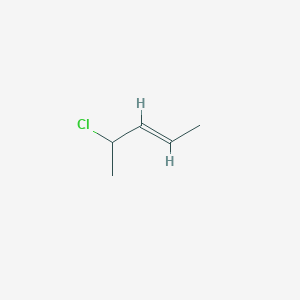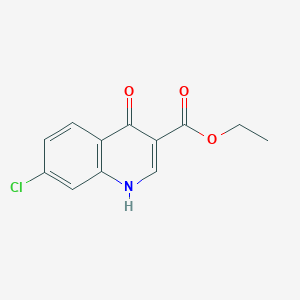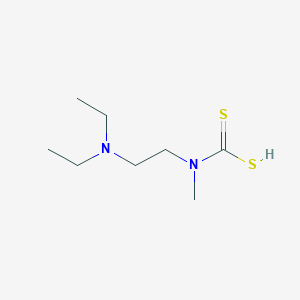
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a chemical compound used in scientific research for its unique properties. It is a thiol-containing compound and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been extensively used in scientific research for its unique properties. It is a thiol-containing compound and has been used as a reducing agent in biochemical and biophysical studies. It has also been used to study the mechanism of action of various enzymes and proteins. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the synthesis of various compounds such as peptides, nucleotides, and carbohydrates.
Mecanismo De Acción
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- acts as a reducing agent by donating electrons to other molecules. It has a thiol group that can form disulfide bonds with other thiol-containing molecules. This property makes Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- an important compound in the study of enzyme and protein mechanisms.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has been used in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- has various advantages and limitations for lab experiments. Its reducing properties make it an important compound in the study of enzyme and protein mechanisms. However, it can also be toxic to cells and can interfere with other cellular processes. Its thiol group can also react with other thiol-containing molecules, leading to unwanted side reactions.
Direcciones Futuras
There are various future directions for the study of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-. Some possible directions include the study of its role in the treatment of neurodegenerative diseases, the development of new compounds based on its structure, and the study of its interactions with other molecules. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Conclusion:
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- is a unique compound with various properties that make it an important compound in scientific research. Its reducing properties and thiol group make it an important compound in the study of enzyme and protein mechanisms. Its biochemical and physiological effects make it a potential treatment for various diseases. Further research is needed to fully understand the potential of Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- in scientific research.
Métodos De Síntesis
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- can be synthesized using a simple reaction between N,N-diethyl-2-mercaptoethylamine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain pure Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl-.
Propiedades
Número CAS |
19022-73-2 |
|---|---|
Nombre del producto |
Carbamic acid, N-(2-(diethylamino)ethyl)dithio-N-methyl- |
Fórmula molecular |
C8H18N2S2 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-4-10(5-2)7-6-9(3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
Clave InChI |
XYGKBVQOXBQHHP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)C(=S)S |
SMILES canónico |
CCN(CC)CCN(C)C(=S)S |
Otros números CAS |
19022-73-2 |
Sinónimos |
N-[2-(Diethylamino)ethyl]-N-methylcarbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



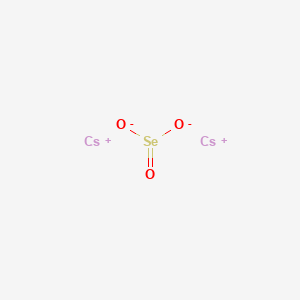

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
